![molecular formula C13H13ClN2O4 B15123181 4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15123181.png)
4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolopyridines. This compound features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of a chloro substituent and a tert-butoxycarbonyl (Boc) protecting group adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[3,2-c]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The chloro substituent can be introduced via halogenation reactions, while the Boc protecting group is added using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while deprotection with TFA would yield the free amine.
科学的研究の応用
4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and Boc groups can influence its binding affinity and specificity, leading to desired biological effects.
類似化合物との比較
Similar Compounds
Pyrrolo[3,4-c]pyridine Derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms and substituents.
Indole Derivatives: Indole-based compounds have a similar aromatic system and are known for their diverse biological activities.
Uniqueness
4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and protecting group, which confer distinct chemical and biological properties
特性
分子式 |
C13H13ClN2O4 |
|---|---|
分子量 |
296.70 g/mol |
IUPAC名 |
4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O4/c1-13(2,3)20-12(19)16-8-4-5-15-10(14)7(8)6-9(16)11(17)18/h4-6H,1-3H3,(H,17,18) |
InChIキー |
ZJPLYIPABUXTFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C1C(=O)O)C(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide](/img/structure/B15123098.png)
![N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123101.png)
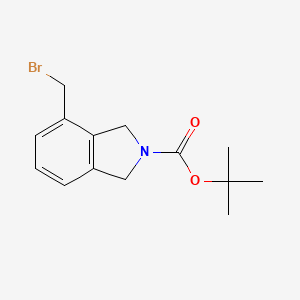
![4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione](/img/structure/B15123109.png)
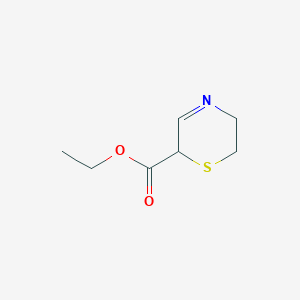
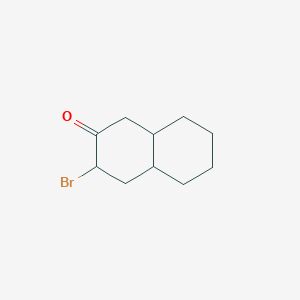
![3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15123136.png)

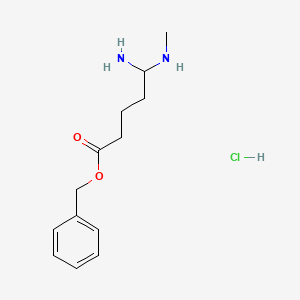
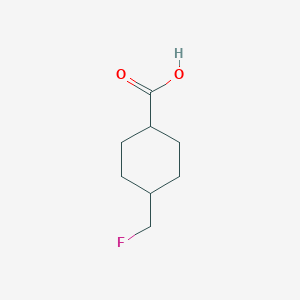
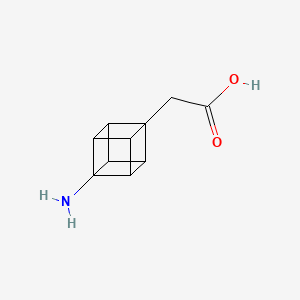
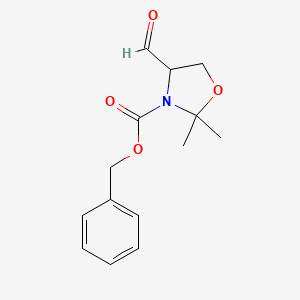
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
![tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15123196.png)
